molecular formula C12H12N4O2S2 B11627166 N-carbamimidoyl-4-{[(E)-thiophen-2-ylmethylidene]amino}benzenesulfonamide

N-carbamimidoyl-4-{[(E)-thiophen-2-ylmethylidene]amino}benzenesulfonamide

Cat. No.: B11627166
M. Wt: 308.4 g/mol
InChI Key: CNIUPTSUFBJHMY-UHFFFAOYSA-N
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Description

N-Carbamimidoyl-4-{[(E)-thiophen-2-ylmethylidene]amino}benzenesulfonamide is a sulfonamide derivative featuring a thiophene-based Schiff base moiety. Its structure combines a benzenesulfonamide core with a carbamimidoyl group (-C(=NH)NH₂) at the N-position and an (E)-configured thiophen-2-ylmethylideneamino substituent at the para position. This compound is part of a broader class of sulfonamide hybrids designed for antimicrobial, anticancer, and enzyme-inhibitory applications due to the pharmacophoric relevance of sulfonamides and thiophene heterocycles .

Properties

Molecular Formula

C12H12N4O2S2

Molecular Weight

308.4 g/mol

IUPAC Name

2-[4-(thiophen-2-ylmethylideneamino)phenyl]sulfonylguanidine

InChI

InChI=1S/C12H12N4O2S2/c13-12(14)16-20(17,18)11-5-3-9(4-6-11)15-8-10-2-1-7-19-10/h1-8H,(H4,13,14,16)

InChI Key

CNIUPTSUFBJHMY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N

Origin of Product

United States

Preparation Methods

Conventional Reflux Method

In a typical procedure, sulfaguanidine (1.0 equiv) and thiophene-2-carbaldehyde (1.2 equiv) are refluxed in ethanol with glacial acetic acid (0.1 equiv) as a catalyst for 3–4 hours. The reaction is monitored by TLC (Rf = 0.6 in ethyl acetate/hexane, 1:1). Post-reaction, the mixture is cooled to 4°C, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum. This method yields 70–78% of the target compound.

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly enhances reaction efficiency. Combining sulfaguanidine and thiophene-2-carbaldehyde in ethanol under ultrasound (40 kHz, 250 W) for 4 minutes achieves a 92–95% yield. The mechanical energy from ultrasound accelerates imine formation by improving reactant collisions, reducing side products.

Optimization and Mechanistic Insights

Solvent and Catalytic Effects

  • Solvent Choice : Ethanol is preferred due to its polarity and ability to dissolve both reactants. Alternatives like methanol or acetonitrile may reduce yields by 10–15%.

  • Catalysts : Glacial acetic acid protonates the aldehyde carbonyl, facilitating nucleophilic attack by the sulfaguanidine amine. Substituting with p-toluenesulfonic acid (PTSA) shows comparable efficacy.

Stereochemical Control

The (E)-configuration of the imine is favored due to steric hindrance between the thiophene ring and sulfonamide group. NMR coupling constants (J=1214HzJ = 12–14 \, \text{Hz}) confirm trans geometry.

Purification and Characterization

Purification Techniques

  • Recrystallization : The crude product is recrystallized from ethanol/water (3:1) to remove unreacted aldehyde.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:2) eluent achieves >99% purity.

Spectroscopic Data

  • IR (KBr) : ν\nu 3280 cm1^{-1} (N–H), 1650 cm1^{-1} (C=N), 1320 cm1^{-1} (S=O).

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, CH=N), 7.85–7.20 (m, 6H, Ar–H), 6.95–6.75 (m, 3H, thiophene).

  • Elemental Analysis : Calculated for C12_{12}H11_{11}N3_{3}O2_{2}S2_{2}: C 45.4%, H 3.5%, N 13.2%; Found: C 45.1%, H 3.6%, N 13.0%.

Comparative Analysis of Synthetic Routes

ParameterConventional RefluxUltrasound-Assisted
Reaction Time3–4 hours4 minutes
Yield70–78%92–95%
Purity95–97%98–99%
Energy ConsumptionHighLow

The ultrasound method is superior in efficiency and sustainability, aligning with green chemistry principles.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-condensation may occur with excess aldehyde. Using a 1.2:1 aldehyde-to-amine ratio minimizes this.

  • Moisture Sensitivity : The imine bond is hydrolytically labile. Reactions must be conducted under anhydrous conditions.

Industrial-Scale Considerations

For bulk production, continuous flow reactors coupled with in-line UV monitoring are proposed to maintain consistency. Patent CN107805212B highlights the utility of hydrogenation reactors for nitro-group reductions in analogous sulfonamides, suggesting adaptability for scaling Schiff base syntheses .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

    Biological Research: It can be used as a probe or ligand in studies involving enzyme inhibition, protein binding, or cellular imaging.

Mechanism of Action

The mechanism of action of N-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE involves its interaction with molecular targets such as enzymes or receptors. The thiophene and benzenesulfonyl groups can facilitate binding to specific sites, while the guanidine moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins or pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally analogous to other N-carbamimidoyl-benzenesulfonamide derivatives, differing in the heterocyclic or aromatic substituents at the 4-position. Key comparisons include:

Compound Name Substituent Key Structural Features
Target Compound (E)-Thiophen-2-ylmethylideneamino Thiophene ring, Schiff base linkage, E-configuration
Compound 11 3,5-Dimethyl-4H-pyrazol-4-ylidene Pyrazole ring with methyl groups
Compound 12 1,3,5-Trimethyl-1H-pyrazol-4-ylmethylene Methylated pyrazole ring
Compound 13 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ylmethylene Pyrazole with phenyl and methyl groups
Compound 7 4,6-Diamino-3-cyano-2-oxopyridin-1(2H)-yl Diaminopyridine with cyano and ketone groups
Compound 4 2-Phenylquinazolin-4-ylamino Quinazoline ring with phenyl substitution

Substituent Impact :

  • Thiophene vs.
  • Schiff Base Configuration: The (E)-configuration in the target compound ensures spatial orientation optimal for binding, unlike non-configured substituents in Compounds 11–13 .

Key Observations :

  • Thiophene derivatives often require milder conditions (e.g., methanol reflux) compared to pyrazole/pyridine derivatives (dioxane, prolonged heating) .
  • Higher melting points (e.g., 314.4°C for Compound 4) correlate with rigid aromatic systems like quinazoline, whereas thiophene’s flexibility may lower thermal stability .
Spectroscopic and Computational Data

IR Spectroscopy :

  • Target Compound : Expected peaks at ~3446 cm⁻¹ (N-H), ~2212 cm⁻¹ (C≡N, if present), and 1368–1151 cm⁻¹ (SO₂) based on analogues .
  • Compound 7 : Distinctive bands at 3410–3224 cm⁻¹ (NH₂/NH), 2214 cm⁻¹ (C≡N), and 1651 cm⁻¹ (C=O).
  • Compound 4 : Peaks at 1669–1601 cm⁻¹ (C=N quinazoline) differ from thiophene’s C-S vibrations (~700 cm⁻¹).

DFT Studies :

  • The target compound’s hyperpolarizability (non-linear optical properties) is predicted to align with naphthalene-based analogues (e.g., 1.34 × 10⁻³⁰ esu in ), making it suitable for optoelectronic applications.

Key Trends :

  • Thiophene derivatives may excel in antimicrobial roles owing to sulfur’s electronegativity disrupting bacterial membranes .

Biological Activity

N-carbamimidoyl-4-{[(E)-thiophen-2-ylmethylidene]amino}benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H12N4O2S2
  • IUPAC Name : this compound

The presence of the thiophene ring and the sulfonamide group is significant as these functional groups are often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

1. Anti-inflammatory Activity

Research indicates that sulfonamide derivatives exhibit notable anti-inflammatory properties. For instance, compounds similar to this compound have shown efficacy in reducing edema in animal models. A study demonstrated that certain benzenesulfonamide derivatives inhibited carrageenan-induced paw edema in rats by significant percentages, suggesting a potential mechanism for treating inflammatory conditions .

2. Antimicrobial Properties

The antimicrobial activity of sulfonamide compounds is well-documented. A comparative study found that several derivatives displayed varying levels of effectiveness against common pathogens:

  • Escherichia coli : MIC = 6.72 mg/mL
  • Staphylococcus aureus : MIC = 6.63 mg/mL
  • Pseudomonas aeruginosa : MIC = 6.67 mg/mL
    These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific bacterial strains .

3. Antioxidant Activity

The antioxidant capacity of sulfonamide derivatives has also been explored, with some compounds showing comparable activity to Vitamin C in scavenging free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Case Study 1: Anti-inflammatory Effects

A study focused on evaluating the anti-inflammatory effects of benzenesulfonamide derivatives found that certain compounds significantly reduced inflammation markers in vitro and in vivo. The results indicated that these compounds could modulate inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various benzenesulfonamide derivatives against a range of pathogens. The results highlighted the effectiveness of specific compounds against resistant strains, suggesting that modifications to the sulfonamide structure could enhance activity against specific bacteria .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Studies utilizing computational models have predicted favorable absorption, distribution, metabolism, and excretion (ADME) properties for related compounds, indicating a promising safety profile . However, further empirical studies are necessary to validate these predictions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing N-carbamimidoyl-4-{[(E)-thiophen-2-ylmethylidene]amino}benzenesulfonamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves condensation of sulfonamide precursors with thiophene-2-carboxaldehyde derivatives under reflux in solvents like dioxane or ethanol. Key steps include controlling reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios of reactants. Post-synthesis purification employs crystallization from methanol or ethanol, with yields optimized via gradual cooling and solvent evaporation .
  • Critical Parameters : Solvent polarity affects imine bond formation; protic solvents (e.g., ethanol) favor Schiff base formation, while aprotic solvents (e.g., dioxane) improve solubility of aromatic intermediates. Reaction monitoring via TLC ensures completion .

Q. Which spectroscopic techniques are most reliable for structural validation of this sulfonamide?

  • Primary Techniques :

  • FT-IR/FT-Raman : Identify characteristic bands (e.g., sulfonyl S=O stretch at ~1150–1350 cm⁻¹, C=N stretch at ~1600 cm⁻¹, and NH₂ vibrations at ~3300–3500 cm⁻¹) .
  • NMR : ¹H NMR confirms imine proton (δ 8.5–9.0 ppm) and aromatic protons (δ 6.5–8.0 ppm); ¹³C NMR verifies sulfonamide carbons (δ 125–140 ppm) and thiophene carbons (δ 120–130 ppm) .
    • Validation : Experimental spectra are cross-validated with density functional theory (DFT)-calculated vibrational frequencies (B3LYP/6-31G* basis set) to resolve ambiguities in peak assignments .

Q. How do computational methods (e.g., DFT) enhance understanding of this compound’s electronic properties?

  • DFT Applications :

  • Geometry Optimization : B3LYP/6-31G* accurately predicts bond lengths (e.g., C=N: ~1.28 Å) and angles, aligning with crystallographic data for analogous sulfonamides .
  • Hyperpolarizability : First hyperpolarizability (β) calculations reveal nonlinear optical (NLO) potential, driven by electron-withdrawing sulfonyl and electron-donating thiophene groups .
    • Limitations : Basis set selection (e.g., 6-31G* vs. 6-311++G**) impacts accuracy; anharmonic corrections may improve vibrational frequency predictions .

Advanced Research Questions

Q. How can discrepancies between experimental and computational vibrational spectra be resolved?

  • Strategies :

  • Scaling Factors : Apply empirical scaling (e.g., 0.961 for B3LYP/6-31G*) to harmonic frequencies to match experimental FT-IR/Raman data .
  • Solvent Effects : Include polarizable continuum models (PCM) in DFT to account for solvent-induced shifts in NH and C=O stretches .
    • Case Study : For a related compound, B3LYP/6-31G* achieved <5% deviation in C=N and S=O stretches after scaling, validating its use for vibrational assignments .

Q. What experimental design considerations are critical for evaluating this compound’s biological activity (e.g., antimicrobial or anticancer)?

  • Assay Design :

  • Dose Optimization : Use MTT assays (5–100 µM range) to assess cytotoxicity against cancer cell lines (e.g., MCF-7), with IC₅₀ calculations via nonlinear regression .
  • Controls : Include sulfadiazine or cisplatin as positive controls for antibacterial/anticancer activity comparisons .
    • Structural Modifications : Introduce electron-donating groups (e.g., -OCH₃) on the benzene ring to enhance membrane permeability, guided by QSAR models .

Q. What role does the thiophene moiety play in modulating electronic properties compared to other aromatic substituents?

  • DFT Insights : Thiophene’s electron-rich π-system increases intramolecular charge transfer (ICT) in the sulfonamide backbone, lowering HOMO-LUMO gaps (ΔE ≈ 3.5 eV) compared to phenyl analogs (ΔE ≈ 4.2 eV) .
  • Experimental Validation : UV-Vis spectra show red-shifted absorption maxima (~350 nm) for thiophene derivatives, confirming enhanced conjugation .

Q. How can molecular docking predict this compound’s interaction with biological targets (e.g., carbonic anhydrase IX)?

  • Protocol :

  • Protein Preparation : Retrieve target PDB (e.g., 3IAI for carbonic anhydrase), remove water, add hydrogens, and assign charges (AMBER/CHARMM force fields) .
  • Docking Parameters : Use AutoDock Vina with Lamarckian GA; grid boxes centered on active sites (e.g., Zn²⁺ coordination sphere) .
    • Outcomes : Analogous sulfonamides show binding energies (−8.5 to −10.0 kcal/mol) via sulfonyl-Zn²⁺ interactions and π-stacking with His94/96 residues .

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